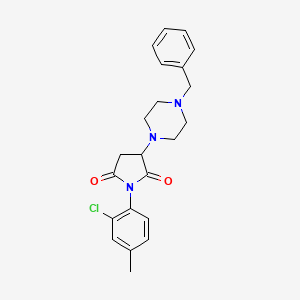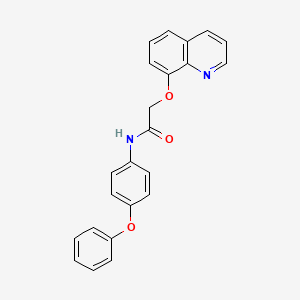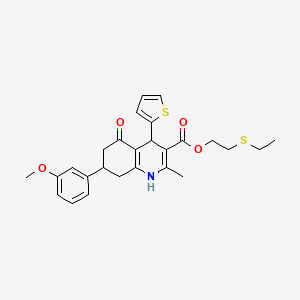![molecular formula C21H22N2O6 B4045481 4-{3-[(3,4-二甲氧基苄基)氨基]-2,5-二氧代-1-吡咯烷基}苯甲酸甲酯](/img/structure/B4045481.png)
4-{3-[(3,4-二甲氧基苄基)氨基]-2,5-二氧代-1-吡咯烷基}苯甲酸甲酯
描述
Methyl 4-(3-{[(3,4-dimethoxyphenyl)methyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a pyrrolidinone ring, and a dimethoxyphenyl group
科学研究应用
Methyl 4-(3-{[(3,4-dimethoxyphenyl)methyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(3-{[(3,4-dimethoxyphenyl)methyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving an appropriate amine and a dicarboxylic acid derivative.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced via a nucleophilic substitution reaction, where the amine group on the pyrrolidinone ring reacts with a dimethoxyphenylmethyl halide.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Methyl 4-(3-{[(3,4-dimethoxyphenyl)methyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester or the dimethoxyphenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
作用机制
The mechanism of action of methyl 4-(3-{[(3,4-dimethoxyphenyl)methyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biological pathways, depending on the nature of the interaction.
相似化合物的比较
Similar Compounds
Methyl (3,4-dimethoxyphenyl)(methoxy)acetate: Similar in structure but lacks the pyrrolidinone ring and benzoate ester.
3-(3,4-Dimethoxyphenyl)-L-alanine: Contains the dimethoxyphenyl group but differs in the rest of the structure.
2-Propenal, 3-(3,4-dimethoxyphenyl)-: Another compound with the dimethoxyphenyl group but with a different functional group arrangement.
Uniqueness
Methyl 4-(3-{[(3,4-dimethoxyphenyl)methyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate is unique due to its combination of a pyrrolidinone ring, a benzoate ester, and a dimethoxyphenyl group. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
属性
IUPAC Name |
methyl 4-[3-[(3,4-dimethoxyphenyl)methylamino]-2,5-dioxopyrrolidin-1-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6/c1-27-17-9-4-13(10-18(17)28-2)12-22-16-11-19(24)23(20(16)25)15-7-5-14(6-8-15)21(26)29-3/h4-10,16,22H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFULTOBPSMCRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![11-(2-fluorophenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4045408.png)
![N-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonothioyl]-2,2-dimethylpropanamide](/img/structure/B4045413.png)
![METHYL 2-({[1-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-2-PHENYLETHYL]CARBAMOYL}AMINO)BENZOATE](/img/structure/B4045418.png)
![2-[4-(piperidin-1-ylcarbonyl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B4045423.png)

![ETHYL 4-(3-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE](/img/structure/B4045439.png)
![ETHYL 2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)-2-PHENYLACETATE](/img/structure/B4045450.png)
![3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-ETHYLPYRROLIDINE-2,5-DIONE](/img/structure/B4045456.png)
![3-(1,3-benzodioxol-5-yl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B4045466.png)
![Methyl 4-(3-{[2-(2-fluorophenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B4045478.png)

![6-tert-butyl-N-(2-methylphenyl)-2-[[2-(4-methylpiperazin-1-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4045491.png)

![4-fluorophenyl (3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)acetate](/img/structure/B4045501.png)
